molecular formula C23H22N4O3S B11647831 (6Z)-6-[4-(benzyloxy)-3-methoxybenzylidene]-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-[4-(benzyloxy)-3-methoxybenzylidene]-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11647831
M. Wt: 434.5 g/mol
InChI Key: NUUVAWWPGXZYFS-GQZSXMDHSA-N
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Description

(6Z)-6-[4-(benzyloxy)-3-methoxybenzylidene]-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines. This compound is characterized by its unique structure, which includes a benzyloxy and methoxybenzylidene moiety, an imino group, and a dihydrothiadiazolopyrimidinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-[4-(benzyloxy)-3-methoxybenzylidene]-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multiple steps:

    Formation of the Thiadiazolopyrimidinone Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using reagents such as phosphorus oxychloride or thionyl chloride.

    Introduction of the Benzyloxy and Methoxybenzylidene Moiety: This step is achieved through a condensation reaction, where the benzylidene group is introduced using aldehydes or ketones in the presence of a base such as sodium hydroxide or potassium carbonate.

    Formation of the Imino Group: The imino group is introduced through a reaction with amines or imines under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(6Z)-6-[4-(benzyloxy)-3-methoxybenzylidene]-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

(6Z)-6-[4-(benzyloxy)-3-methoxybenzylidene]-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has potential biological activities, including antimicrobial, antiviral, and anticancer properties, making it a subject of interest in drug discovery and development.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for the development of new pharmaceuticals.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (6Z)-6-[4-(benzyloxy)-3-methoxybenzylidene]-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, and immune response, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (6Z)-6-[4-(benzyloxy)-3-methoxybenzylidene]-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one: shares structural similarities with other thiadiazolo[3,2-a]pyrimidines, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in scientific research.

Properties

Molecular Formula

C23H22N4O3S

Molecular Weight

434.5 g/mol

IUPAC Name

(6Z)-5-imino-6-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C23H22N4O3S/c1-14(2)22-26-27-20(24)17(21(28)25-23(27)31-22)11-16-9-10-18(19(12-16)29-3)30-13-15-7-5-4-6-8-15/h4-12,14,24H,13H2,1-3H3/b17-11-,24-20?

InChI Key

NUUVAWWPGXZYFS-GQZSXMDHSA-N

Isomeric SMILES

CC(C)C1=NN2C(=N)/C(=C/C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)/C(=O)N=C2S1

Canonical SMILES

CC(C)C1=NN2C(=N)C(=CC3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C(=O)N=C2S1

Origin of Product

United States

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